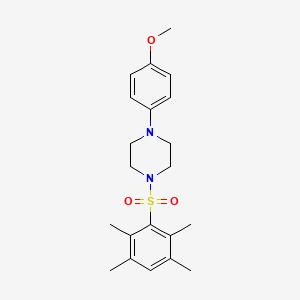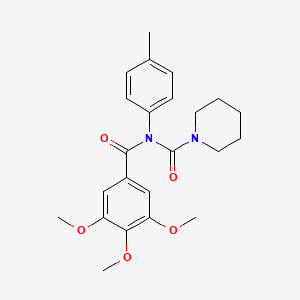
N-(p-tolyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(p-tolyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide, also known as PTTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTTP is a piperidine-based compound that has been synthesized through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Overview
The compound N-(p-tolyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide is involved in scientific research exploring various biological activities and chemical properties. However, a direct match for this compound in the context of specific research applications was not found. Instead, this summary covers related research on compounds with similar structures or functional groups, providing insights into the types of applications such compounds might be involved in.
Carboxamide Derivatives and Cannabinoid Receptor Antagonists
Research into carboxamide derivatives, particularly those related to cannabinoid receptor antagonists, has shown significant interest in the scientific community. These compounds, including biarylpyrazole derivatives, have been investigated for their potential to antagonize the harmful side effects of cannabinoids and cannabimimetic agents. The structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity have been detailed, emphasizing the importance of specific substituents for activity (Lan et al., 1999)[https://consensus.app/papers/structureactivity-relationships-pyrazole-derivatives-lan/af443f62a72057d596a65afe7fbb1e13/?utm_source=chatgpt].
Silylating Agents and Synthetic Chemistry
The compound has potential relevance in synthetic chemistry, as seen in research comparing the effectiveness of various silylating agents. These studies contribute to understanding how different reagents, including those with carboxamide groups, can be used for the derivatization of organic compounds containing functional groups like hydroxyl, carboxyl, and amino groups (Piekos̀ et al., 1976)[https://consensus.app/papers/search-silylating-agents-piekos̀/433adb81c18a568d8acba2f86b5454a7/?utm_source=chatgpt].
Antimicrobial and Antitumor Applications
Compounds with structural similarities have been evaluated for their antimicrobial and antitumor activities. For instance, research into piperazine-linked bisbenzamidines and related compounds has demonstrated significant anti-Pneumocystis carinii activity, highlighting the potential for developing new therapeutic strategies against infections and possibly cancer (Cushion et al., 2004)[https://consensus.app/papers/highly-antipneumocystis-carinii-compounds-library-novel-cushion/2199b7dda6785e0999203e7bcf3d0876/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-16-8-10-18(11-9-16)25(23(27)24-12-6-5-7-13-24)22(26)17-14-19(28-2)21(30-4)20(15-17)29-3/h8-11,14-15H,5-7,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFYRLOGJXNVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(p-tolyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2718255.png)
![2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2718256.png)
![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2718257.png)

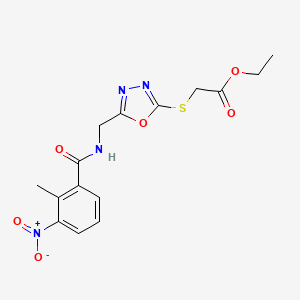
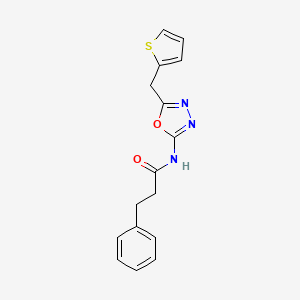
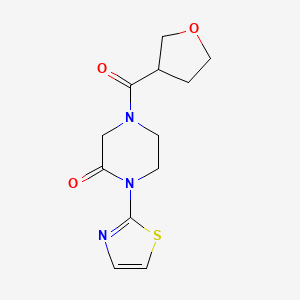
![N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2718266.png)
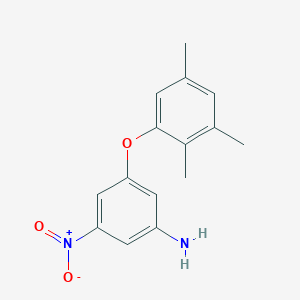
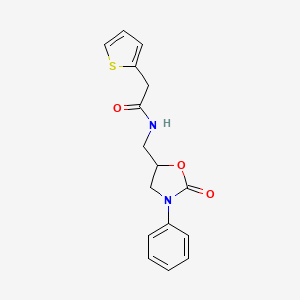
![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl]but-2-enoate](/img/structure/B2718269.png)
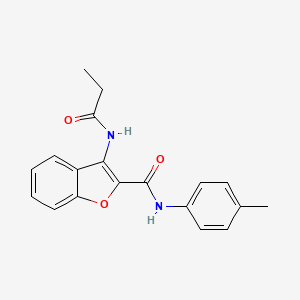
![3-methyl-1-phenyl-N-(p-tolylcarbamothioyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2718275.png)
